molecular formula C16H11NO4 B8728897 N-phenyl-4-carbomethoxyphthalimide

N-phenyl-4-carbomethoxyphthalimide

Cat. No.: B8728897
M. Wt: 281.26 g/mol
InChI Key: HCCMKPYOWKZBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-4-carbomethoxyphthalimide is a substituted phthalimide derivative featuring a phenyl group attached to the nitrogen atom and a carbomethoxy (-CO₂CH₃) substituent at the 4-position of the aromatic ring. Phthalimides are widely studied for their versatility in organic synthesis, polymer chemistry, and agrochemical applications.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)10-7-8-12-13(9-10)15(19)17(14(12)18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

HCCMKPYOWKZBAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position) N-Substituent Key Functional Groups
N-Phenyl-4-carbomethoxyphthalimide* C₁₆H₁₁NO₄ ~282.29 Carbomethoxy (4) Phenyl Ester, imide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chloro (3) Phenyl Halogen, imide
4-Amino-N-methylphthalimide C₉H₈N₂O₂ 176.17 Amino (4) Methyl Amine, imide

*The molecular formula and weight for this compound are calculated based on structural analogs.

Key Observations :

  • Substituent Effects: The carbomethoxy group (-CO₂CH₃) is strongly electron-withdrawing, similar to the chloro (-Cl) group in 3-chloro-N-phenyl-phthalimide. This contrasts with the electron-donating amino (-NH₂) group in 4-amino-N-methylphthalimide, which enhances nucleophilic reactivity .
  • N-Substituent: The phenyl group (vs. methyl in 4-amino-N-methylphthalimide) increases steric hindrance and may reduce solubility in polar solvents.
Physical and Chemical Properties
Property This compound* 3-Chloro-N-phenyl-phthalimide 4-Amino-N-methylphthalimide
Solubility Low in water; moderate in DMSO Low in polar solvents Moderate in DMF
Thermal Stability High (imide backbone) Very high (Cl substituent) Moderate (amine sensitivity)
Reactivity Ester hydrolysis; electrophilic substitution Nucleophilic substitution Amine-directed reactions

*Inferred from structural analogs.

Research Findings
  • 3-Chloro-N-phenyl-phthalimide : High-purity grades are critical for synthesizing defect-free polyimides, as impurities disrupt polymer chain alignment .
  • This compound : While direct studies are scarce, its ester group may enhance biodegradability compared to halogenated analogs, making it promising for environmentally sensitive applications.

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